6-chloro-N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chloro group at the 6th position, a 4-chlorophenyl group, and a thiophen-3-yl group attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the 4-chlorophenyl group is introduced using a suitable halide precursor.
Incorporation of the Thiophen-3-yl Group: This can be achieved through cross-coupling reactions such as Suzuki or Stille coupling, using thiophen-3-yl boronic acid or stannane derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-3-yl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in derivatives of this compound, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro and phenyl groups, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-chloro-N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Binding to Nucleic Acids: Affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(4-chlorophenyl)-2-(phenyl)imidazo[1,2-a]pyridin-3-amine: Lacks the thiophen-3-yl group.
6-chloro-N-(4-chlorophenyl)-2-(furan-3-yl)imidazo[1,2-a]pyridin-3-amine: Contains a furan-3-yl group instead of a thiophen-3-yl group.
6-chloro-N-(4-chlorophenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine: Contains a pyridin-3-yl group instead of a thiophen-3-yl group.
Uniqueness
The presence of the thiophen-3-yl group in 6-chloro-N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C17H11Cl2N3S |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H11Cl2N3S/c18-12-1-4-14(5-2-12)20-17-16(11-7-8-23-10-11)21-15-6-3-13(19)9-22(15)17/h1-10,20H |
InChI Key |
UOZRAHGDFHOISV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CSC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.